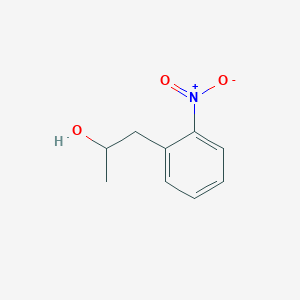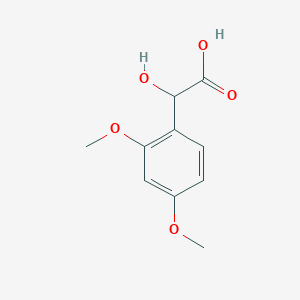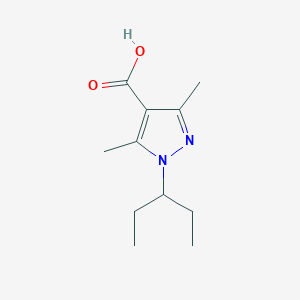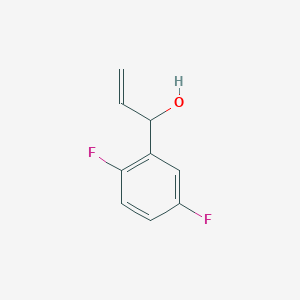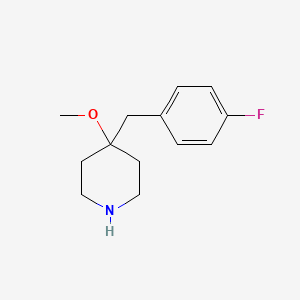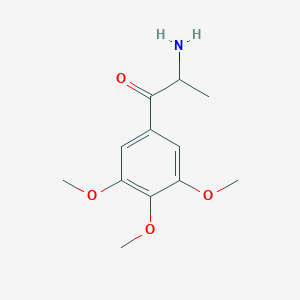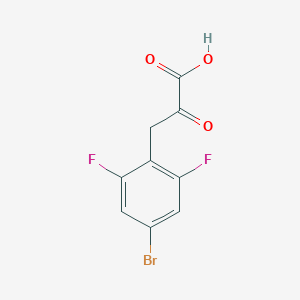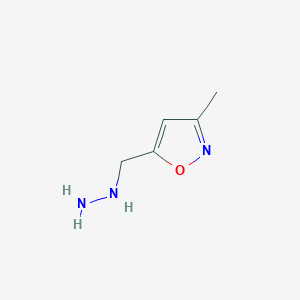
5-(Hydrazinylmethyl)-3-methylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hydrazinylmethyl)-3-methylisoxazole is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydrazinylmethyl)-3-methylisoxazole typically involves the reaction of 3-methylisoxazole with hydrazine derivatives. One common method is the condensation reaction between 3-methylisoxazole-5-carbaldehyde and hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
5-(Hydrazinylmethyl)-3-methylisoxazole can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The methyl group on the isoxazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Azo and azoxy compounds.
Reduction: Hydrazones and amines.
Substitution: Various substituted isoxazoles depending on the reagents used.
科学的研究の応用
5-(Hydrazinylmethyl)-3-methylisoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer, anti-inflammatory, and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials, such as polymers and coordination complexes with unique properties.
作用機序
The mechanism of action of 5-(Hydrazinylmethyl)-3-methylisoxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the isoxazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-Methylisoxazole: The parent compound without the hydrazinylmethyl group.
5-(Aminomethyl)-3-methylisoxazole: Similar structure with an amino group instead of a hydrazinyl group.
5-(Hydroxymethyl)-3-methylisoxazole: Similar structure with a hydroxyl group instead of a hydrazinyl group.
Uniqueness
5-(Hydrazinylmethyl)-3-methylisoxazole is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of various derivatives and conjugates, enhancing the compound’s versatility in synthetic and medicinal applications.
特性
分子式 |
C5H9N3O |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
(3-methyl-1,2-oxazol-5-yl)methylhydrazine |
InChI |
InChI=1S/C5H9N3O/c1-4-2-5(3-7-6)9-8-4/h2,7H,3,6H2,1H3 |
InChIキー |
NALFOSIVTMSAPQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


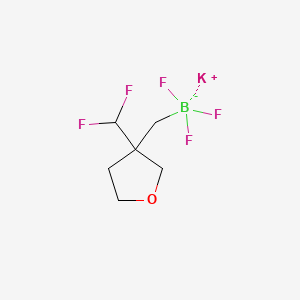
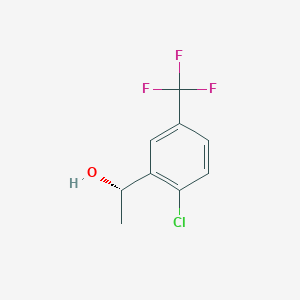

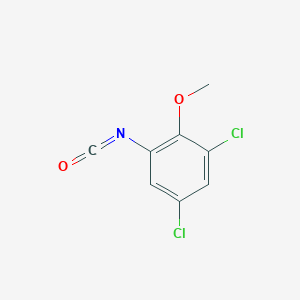
![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B13605823.png)
![2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile](/img/structure/B13605828.png)

